molecular formula C19H21ClN2O3S B3400362 2-chloro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide CAS No. 1040659-66-2

2-chloro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide

Cat. No.: B3400362
CAS No.: 1040659-66-2
M. Wt: 392.9 g/mol
InChI Key: UYIDJADIFBKUTO-UHFFFAOYSA-N
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Description

2-Chloro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a 2-chloro substituent on the benzene ring and a pivaloylindolin group attached to the sulfonamide nitrogen.

Properties

IUPAC Name

2-chloro-N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c1-19(2,3)18(23)22-11-10-13-8-9-14(12-16(13)22)21-26(24,25)17-7-5-4-6-15(17)20/h4-9,12,21H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYIDJADIFBKUTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide typically involves multiple steps. One common method includes the cyclization of an appropriate precursor using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol. This reaction yields the indole intermediate, which is then further reacted to introduce the sulfonamide group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-chloro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation and Reduction: The indole moiety can participate in oxidation and reduction reactions, altering its electronic properties.

    Condensation Reactions: The sulfonamide group can engage in condensation reactions with various reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-chloro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The indole moiety can interact with various receptors and enzymes, modulating their activity. These interactions lead to the compound’s antimicrobial and anticancer effects.

Comparison with Similar Compounds

Chlorsulfuron (2-Chloro-N-[(4-Methoxy-6-Methyl-1,3,5-Triazin-2-yl)Aminocarbonyl]Benzenesulfonamide)

Structural Features :

  • Shares the 2-chlorobenzenesulfonamide backbone.
  • Substituent: A triazinyl group (4-methoxy-6-methyl-1,3,5-triazin-2-yl) linked via a urea bridge.

Key Properties :

  • High herbicidal activity at low application rates (1–40 g/ha) .
  • Metabolized to 2-chloro-5-hydroxy-N-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)aminocarbonyl]benzenesulfonamide, which retains bioactivity .

Comparison :

  • The triazinyl group in chlorsulfuron enhances binding to acetolactate synthase (ALS), a target enzyme in plants. In contrast, the pivaloylindolin group in the target compound may prioritize interactions with mammalian enzymes or receptors, suggesting divergent applications .

2-Chloro-N-(3-(1-Methyl-1H-Pyrazol-4-yl)Quinolin-6-yl)Benzenesulfonamide

Structural Features :

  • 2-Chlorobenzenesulfonamide core.
  • Substituent: A quinoline moiety with a 1-methylpyrazole group at the 3-position.

Comparison :

  • The quinoline-pyrazole substituent introduces aromaticity and planar geometry, favoring interactions with hydrophobic enzyme pockets. The pivaloylindolin group, with its bulky tert-butyl component, may reduce membrane permeability compared to the quinoline derivative .

2-Chloro-N-(2-Ethyl-6-Methylphenyl)Acetamide

Structural Features :

  • 2-Chloroacetamide backbone.
  • Substituent: An ethyl-methylphenyl group.

Comparison :

  • The acetamide group is less polar than sulfonamides, affecting soil mobility and persistence .

Research Implications and Gaps

  • Structural Insights: The 2-chloro group is a conserved feature across agrochemicals and pharmaceuticals, often enhancing target binding. Substituent variations dictate specificity—e.g., triazinyl for ALS inhibition vs.
  • Data Limitations : Direct pharmacological or environmental fate data for 2-chloro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide are absent in the provided evidence. Further studies on its solubility, stability, and bioactivity are needed.

Biological Activity

2-Chloro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzenesulfonamide moiety linked to an indoline structure, modified by a pivaloyl group and a chlorine atom. Its molecular formula is C16H18ClN2O2SC_{16}H_{18}ClN_{2}O_{2}S, with a molecular weight of approximately 350.85 g/mol.

PropertyValue
Molecular FormulaC₁₆H₁₈ClN₂O₂S
Molecular Weight350.85 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antitumor Properties

Research indicates that compounds similar to 2-chloro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide exhibit significant antitumor activity. A study on related N-(7-indolyl)benzenesulfonamide analogs demonstrated their ability to inhibit cell cycle progression in P388 murine leukemia cells, suggesting potential applications in cancer therapy .

The biological activity of this compound may be attributed to its interaction with specific molecular targets, such as enzymes involved in cell proliferation and survival. The sulfonamide group is known to facilitate binding to target proteins, potentially leading to the inhibition of pathways crucial for tumor growth.

Case Studies and Research Findings

  • Cell Cycle Analysis : In a focused library study, various indoline derivatives were synthesized and screened for their effects on cell cycle dynamics. The results indicated that certain analogs could disrupt mitosis or induce G1 phase arrest, highlighting the importance of structural modifications in enhancing biological activity .
  • Structure-Activity Relationship (SAR) : The SAR analysis of indole-based sulfonamides revealed that modifications at the indoline position significantly affect antitumor efficacy. Compounds with bulky substituents like pivaloyl showed improved potency compared to simpler structures.
  • In Vitro Studies : In vitro assays demonstrated that 2-chloro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide exhibited selective cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The compound's effectiveness was attributed to its ability to induce apoptosis through caspase activation pathways.

Comparative Analysis

To better understand the biological activity of 2-chloro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide, it is useful to compare it with other related compounds:

Compound NameActivity TypeKey Findings
N-(7-Indolyl)benzenesulfonamideAntitumorDisrupts mitosis; induces G1 accumulation
3-Fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamideAntiviral/AnticancerPotential for broad-spectrum activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide

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